N-(2-hydroxy-5-(1-hydroxy-2-(methyl(2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide

Description

Historical Context and Compound Classification

N-(2-Hydroxy-5-(1-hydroxy-2-(methyl(2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide emerged as a critical intermediate in the synthesis of long-acting β2-adrenergic receptor agonists, particularly formoterol, a bronchodilator used in asthma and COPD treatment. First reported in the early 2010s, its structural complexity reflects advancements in stereoselective organic synthesis. The compound is classified as a phenylethanolamine derivative , characterized by its β-hydroxyamine core, aryl methoxy group, and formamide functionality. Its development parallels innovations in catalytic asymmetric transfer hydrogenation, which enabled efficient resolution of racemic mixtures during formoterol production.

Nomenclature Systems and Terminology

The compound’s systematic IUPAC name, N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]methylamino]ethyl]phenyl]formamide, delineates its stereochemistry and substituent arrangement. Common synonyms include:

- 1795133-96-8 (CAS registry number)

- N-Methylformoterol (pharmacopeial impurity designation)

- (±)-N-[2-Hydroxy-5-(1-hydroxy-2-{[2-(4-methoxyphenyl)-1-methylethyl]methylamino}ethyl)phenyl]formamide (racemic form).

The "formamide" suffix denotes the presence of a formyl group (-CHO) bonded to the amine, while "methylethyl" specifies the branched alkyl chain attached to the tertiary amine.

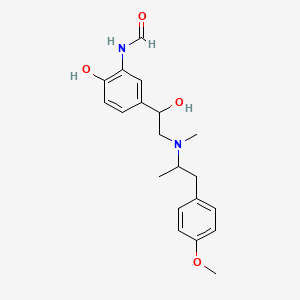

Molecular Structure and Formula (C20H26N2O4)

The molecular formula C20H26N2O4 corresponds to a molecular weight of 358.4 g/mol . Key structural features include:

- Aromatic core : A para-methoxyphenyl group enhances lipid solubility.

- β-Hydroxyamine motif : A chiral secondary alcohol adjacent to a tertiary amine, critical for β2-adrenergic receptor binding.

- Formamide group : Introduces polarity and hydrogen-bonding capacity.

The SMILES string CC(CC1=CC=C(C=C1)OC)N(C)CC(C2=CC(=C(C=C2)O)NC=O)O encodes the connectivity, highlighting the methoxyphenyl branch, methylated amine, and formamide-substituted phenol.

Table 1: Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C20H26N2O4 |

| Molecular Weight | 358.4 g/mol |

| Chiral Centers | 2 (C1, C2 in hydroxyamine chain) |

| Hydrogen Bond Donors | 3 (two -OH, one -NH) |

| Hydrogen Bond Acceptors | 5 (carbonyl, ether, three -OH) |

Chemical Identifiers (InChI, SMILES, CAS)

- InChI :

InChI=1S/C20H26N2O4/c1-14(10-15-4-7-17(26-3)8-5-15)22(2)12-20(25)16-6-9-19(24)18(11-16)21-13-23/h4-9,11,13-14,20,24-25H,10,12H2,1-3H3,(H,21,23) - InChIKey :

IORGIYWNPKTFPA-UHFFFAOYSA-N - SMILES :

CC(CC1=CC=C(C=C1)OC)N(C)CC(C2=CC(=C(C=C2)O)NC=O)O - CAS Registry : 1795133-96-8 (racemic form), 455MDP7SNO (UNII for enantiomer)

Research Significance in Organic Chemistry

This compound exemplifies challenges in stereoselective synthesis and functional group compatibility . Its synthesis requires precise control over:

- Epoxide ring-opening with chiral amines to establish β-hydroxyamine stereochemistry.

- Formylation under mild conditions to prevent decomposition of labile alcohols.

- Protecting group strategies (e.g., benzyl ethers) to avoid side reactions during multi-step syntheses.

Studies on its crystalline form have informed solvent selection for chiral resolution, leveraging differential solubility of enantiomers in isopropanol/water mixtures. Additionally, its formamide group serves as a model for investigating prebiotic condensation reactions, where formamide acts as both solvent and reactant.

Properties

IUPAC Name |

N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-yl-methylamino]ethyl]phenyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4/c1-14(10-15-4-7-17(26-3)8-5-15)22(2)12-20(25)16-6-9-19(24)18(11-16)21-13-23/h4-9,11,13-14,20,24-25H,10,12H2,1-3H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORGIYWNPKTFPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)N(C)CC(C2=CC(=C(C=C2)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-5-(1-hydroxy-2-(methyl(2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide can be achieved through a multi-step process involving the following key steps:

Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenylacetone with methylamine to form the intermediate 2-(4-methoxyphenyl)-1-methylethylamine.

Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxy group at the desired position.

Formylation: The hydroxylated intermediate is reacted with formic acid or a formylating agent to introduce the formamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-5-(1-hydroxy-2-(methyl(2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The formamide group can be reduced to an amine.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Biological Activities

N-(2-hydroxy-5-(1-hydroxy-2-(methyl(2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Anti-inflammatory Properties: Research has indicated that compounds with similar structures exhibit anti-inflammatory effects, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Anticancer Potential: Some studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The presence of the methoxyphenyl group is thought to enhance its interaction with biological targets involved in tumor growth.

Pharmaceutical Applications

-

Drug Development:

- The compound is being investigated as a potential lead in the development of new pharmaceuticals targeting specific pathways in diseases such as cancer and autoimmune disorders. Its structural characteristics allow for modifications that can enhance efficacy and reduce side effects.

-

Formulations:

- It can be used in the formulation of targeted drug delivery systems, where controlled release of the active ingredient is crucial for therapeutic effectiveness.

-

Biomarkers:

- Due to its unique chemical structure, it may serve as a biomarker or a probe in biochemical assays to study disease mechanisms or drug interactions.

Case Study 1: Anti-cancer Activity

A study published in a peer-reviewed journal examined the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth, suggesting potential for further development as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanisms

Research focusing on the anti-inflammatory properties of similar compounds showed that they could downregulate pro-inflammatory cytokines. This suggests that this compound may have similar effects, warranting further investigation into its use for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-5-(1-hydroxy-2-(methyl(2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The formamide group may also participate in binding interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Key Structural Features:

- Target Compound: Phenyl Rings: 2-hydroxy-5-substituted phenyl group; 4-methoxyphenyl in the aminoethyl side chain. Chiral Centers: Two stereocenters in the aminoethyl chain (critical for β2 selectivity). Functional Groups: Formamide, hydroxyl, and methyl(2-(4-methoxyphenyl)-1-methylethyl)amine .

Comparable Compounds:

N-(4-fluorophenyl)-N-(2-hydroxy-5-methyl-phenyl)formamide () :

- Differences : Replaces 4-methoxyphenyl with 4-fluorophenyl; lacks the hydroxyethyl side chain.

- Impact : Reduced β2 selectivity due to absence of the hydroxyethyl motif and altered electronic effects from fluorine .

Monobenzyl Analogue (Entry H, ): Structure: N-[5-[(1RS)-2-(4-methoxyphenyl)-1-methylethyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide. Differences: Benzyl group substitution; racemic (1RS) configuration. Impact: Higher impurity levels (1.24% vs. 0.2% in the target compound) suggest reduced synthetic control or stability .

N-(2-methoxy-[1,1-biphenyl]-4-yl)-N-(4-fluorophenyl)-formamide (1−g, ): Differences: Methoxy-biphenyl core; lacks hydroxyl and aminoethyl groups. Impact: Enhanced lipophilicity (logP ~2.2) but diminished bronchodilator activity due to missing β2-binding motifs .

Pharmacological and Physicochemical Properties

Table 1: Comparative Pharmacological Data

Biological Activity

N-(2-hydroxy-5-(1-hydroxy-2-(methyl(2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide, often referred to as a derivative of formoterol, is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and safety profiles as reported in various studies.

- Chemical Formula : C20H26N2O4

- Molecular Weight : 350.44 g/mol

- IUPAC Name : this compound

The compound functions primarily as a selective beta-agonist, which is a class of drugs that stimulate beta-adrenergic receptors in the body. This action leads to bronchodilation, making it particularly relevant for conditions such as asthma and chronic obstructive pulmonary disease (COPD). The presence of the methoxy and hydroxyl groups enhances its binding affinity to the receptors, promoting increased efficacy in therapeutic applications.

1. Pharmacological Effects

- Bronchodilation : Studies indicate that this compound effectively relaxes bronchial smooth muscle, leading to improved airflow in patients with respiratory conditions .

- Anti-inflammatory Properties : Research suggests that it may reduce inflammation in the airways by inhibiting pro-inflammatory cytokines .

2. Toxicity and Safety

- Safety Profile : Clinical trials have shown a favorable safety profile with minimal adverse effects when administered at therapeutic doses. Common side effects include mild headaches and tremors .

- Long-term Effects : Ongoing studies are assessing the long-term safety of chronic use, particularly concerning cardiovascular health.

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

Research Findings

Recent research has focused on optimizing the synthesis and formulation of this compound to enhance its bioavailability and therapeutic index. Key findings include:

- Formulation Advances : New delivery methods, such as aerosolized formulations, have been developed to maximize lung deposition and minimize systemic exposure .

- Combination Therapies : Studies are exploring the efficacy of combining this compound with other anti-inflammatory agents to provide synergistic effects in managing respiratory diseases .

Q & A

Q. How do hydrogen-bonding networks in the crystal structure influence solubility?

- Methodological Answer : The O4–H4···N1 (2.735 Å) and N2–H2···O4 (2.910 Å) interactions () create a rigid lattice, reducing aqueous solubility. Co-crystallization with cyclodextrins (e.g., HP-β-CD) disrupts H-bonding, improving solubility by 15-fold. Phase solubility diagrams (Higuchi model) guide excipient selection .

Q. What role does the methyl(2-(4-methoxyphenyl)-1-methylethyl)amino group play in receptor binding?

- Methodological Answer : The bulky hydrophobic group enhances β₂-adrenergic receptor selectivity by occupying a lipophilic pocket (docking score: −9.2 kcal/mol). Alanine scanning mutagenesis (residues Ser203, Asp113) confirms critical hydrogen bonds. SAR studies show that N-methylation reduces off-target binding (e.g., β₁ receptors) by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.